[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Overview
Description
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a fluorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.
Formation of the Fluorophenyl Acetate Moiety: The fluorophenyl acetate moiety can be synthesized through esterification reactions involving 4-fluorophenylacetic acid and appropriate alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl acetate moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-4-(4-methyl-2-(4-trifluoromethyl)phenyl)-5-thiazolyl]methylthio phenoxy acetic acid: This compound shares structural similarities with [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate, particularly in the presence of aromatic rings and heterocyclic structures.
Organochlorine Compounds: These compounds, such as chloroform and dichloromethane, also contain halogenated aromatic rings and exhibit diverse chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its oxazole ring and fluorophenyl acetate moiety make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-17-8-4-14(5-9-17)18-11-16(21-25-18)12-24-19(22)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJDCPOFZLQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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